

Structural analysis of Guanosine 5'-phosphoimidazolidine derivatives

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Compound of Interest

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An In-depth Technical Guide to the Structural Analysis of **Guanosine 5'-phosphoimidazolidine** Derivatives

Abstract

Guanosine 5'-phosphoimidazolidine (ImpG) and its derivatives are highly reactive intermediates crucial for the non-enzymatic synthesis of oligonucleotides and have significant implications in prebiotic chemistry and the development of nucleotide-based therapeutics. Their transient nature necessitates robust analytical techniques for complete structural characterization. This technical guide provides a comprehensive overview of the primary methodologies employed for the structural analysis of ImpG derivatives, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. It offers detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the associated workflows and reaction pathways using standardized diagrams. This document serves as a core resource for researchers engaged in the synthesis, characterization, and application of these pivotal biomolecules.

Introduction to Guanosine 5'-phosphoimidazolidine (ImpG)

Guanosine 5'-phosphoimidazolidine is an "activated" form of Guanosine 5'-monophosphate (GMP). The addition of an imidazole group to the 5'-phosphate creates a phosphoanhydride bond that is significantly more susceptible to nucleophilic attack than the phosphate ester

bonds found in a standard nucleotide. This heightened reactivity is fundamental to its role in template-directed oligomerization, a process considered a key step in the origin of life. In modern synthetic chemistry, ImpG derivatives serve as versatile synthons for preparing modified nucleotides and oligonucleotide analogs for therapeutic and diagnostic applications.

The structural integrity and conformation of these derivatives directly influence their reactivity and ability to participate in specific molecular interactions. Therefore, precise structural elucidation is paramount.

Core Methodologies for Structural Elucidation

The primary techniques for the structural analysis of ImpG and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy for characterization in solution and X-ray crystallography for solid-state conformational analysis. Mass spectrometry is also routinely used to confirm molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

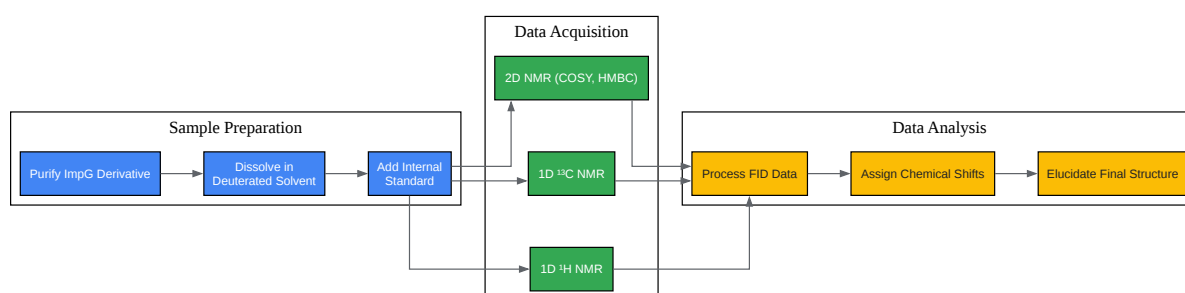
NMR spectroscopy is the most powerful tool for determining the chemical structure of ImpG derivatives in solution. It provides detailed information about the chemical environment of individual atoms (^1H , ^{13}C , ^{31}P) and their connectivity.

Experimental Protocol: ^1H and ^{13}C NMR Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified ImpG derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D_2O , DMSO-d_6). D_2O is common for biological molecules, while DMSO-d_6 can be used if exchangeable protons (e.g., $-\text{NH}$) need to be observed.
- **Internal Standard:** Add a small amount of an internal standard, such as trimethylsilylpropionate (TSP) for D_2O , for accurate chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:**
 - Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

- For ^1H NMR, a standard single-pulse experiment is typically sufficient.
- For ^{13}C NMR, a proton-decoupled experiment (e.g., using the DEPT sequence) is used to simplify the spectrum and enhance signal-to-noise.
- Two-dimensional experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities, respectively, confirming the complete structure.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Workflow for NMR-Based Structural Elucidation



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Caption: Workflow for structural analysis of ImpG derivatives via NMR spectroscopy.

Quantitative Data: Representative NMR Chemical Shifts

The following table summarizes typical ^1H and ^{13}C NMR chemical shifts for guanosine derivatives, which serve as a baseline for analyzing phosphoimidazolid analogs.[1][2][3][4]

Atom	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Notes
H8	~7.8 - 8.2	~138 - 141	Sensitive to substitution on the imidazole ring of guanine.
H1'	~5.8 - 6.0	~88 - 90	Anomeric proton, coupling constant (3J) with H2' indicates ribose pucker.
H2'	~4.5 - 4.8	~74 - 76	
H3'	~4.3 - 4.5	~71 - 73	
H4'	~4.1 - 4.3	~84 - 86	
H5', H5''	~3.8 - 4.1	~64 - 66	Often appear as a multiplet due to coupling with H4' and phosphorus.
C6	-	~158 - 160	Carbonyl carbon.
C2	-	~154 - 156	
C4	-	~151 - 153	
C5	-	~116 - 118	
C8	-	~138 - 141	Spin-spin coupling $^1J(^{13}\text{C}_8-\text{H}_8)$ is typically around 217 Hz.[2]

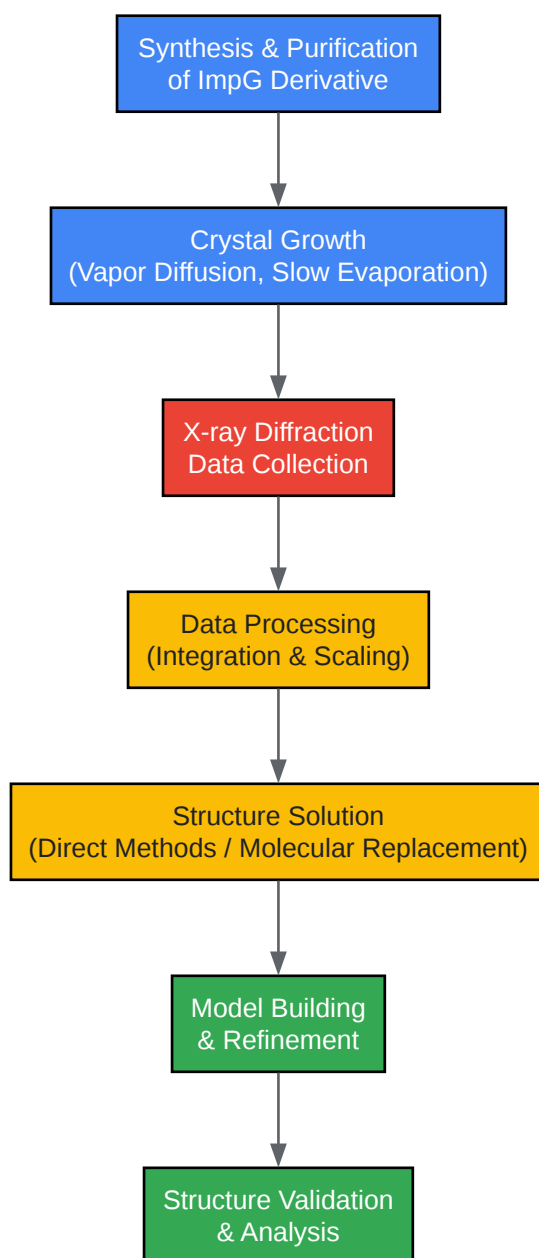
Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural data, including precise bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions like hydrogen bonding.

Experimental Protocol: X-ray Crystallography

- Crystallization:
 - Grow single crystals of the ImpG derivative. This is often the most challenging step.
 - Common methods include slow evaporation of a solvent, vapor diffusion (hanging or sitting drop) against an anti-solvent, or slow cooling.
 - Screen a wide range of conditions (e.g., pH, temperature, precipitating agents) to find optimal crystallization conditions.
- Data Collection:
 - Carefully select a high-quality, defect-free crystal and mount it on a goniometer head.
 - Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize radiation damage.
 - Collect diffraction data using a modern diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo or Cu K α radiation).[5]
- Structure Solution and Refinement:
 - Process the raw diffraction images to determine unit cell parameters and integrate reflection intensities.
 - Solve the phase problem using direct methods or molecular replacement if a similar structure is known.
 - Build an initial molecular model into the resulting electron density map.
 - Refine the atomic coordinates and thermal parameters against the experimental data until the model converges, typically judged by the R-factor. The final structure is validated for stereochemical correctness.

Workflow for X-ray Crystallography



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Caption: General experimental workflow for determining the 3D structure of a molecule via X-ray crystallography.

Quantitative Data: Representative Structural Parameters

While specific crystallographic data for **Guanosine 5'-phosphoimidazolid** is not readily available in the literature, the table below presents key parameters for a related complex,

Guanosine-3',5'-bisphosphate (3',5'-pGp), to illustrate the type of data obtained.^[6] The conformation around the glycosidic bond is particularly important.

Parameter	Value	Significance
Glycosidic Torsion Angle (χ)	anti	In contrast to many other guanosine derivatives that bind to enzymes in the syn conformation, this derivative adopts an anti conformation. This dictates the relative orientation of the base and sugar.
Space Group	I23	Describes the crystal's internal symmetry.
Unit Cell Dimension (a)	86.47 Å	Defines the size of the repeating unit in the crystal lattice.
Resolution	3.2 Å	Indicates the level of detail resolved in the electron density map.
Refinement R-factor	16.6%	A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Synthesis and Reaction Pathways

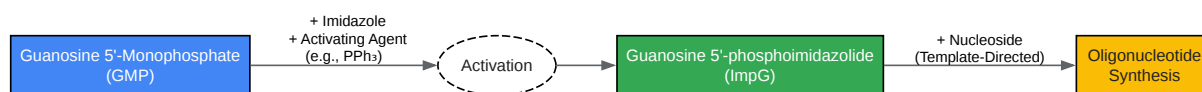
The synthesis of ImpG derivatives is a critical precursor to their analysis. The most common route involves the activation of a guanosine monophosphate.

General Synthesis Protocol

A typical synthesis involves activating a protected guanosine monophosphate with an activating agent (e.g., triphenylphosphine and aldrithiol) in the presence of an imidazole, such as 2-

methylimidazole.[7] The resulting phosphoimidazolide is often precipitated and can be used in subsequent reactions, such as oligonucleotide synthesis.

Logical Diagram: Synthesis of ImpG from GMP



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Caption: Simplified reaction pathway for the synthesis of ImpG and its use in subsequent oligomerization.

Conclusion

The structural analysis of **Guanosine 5'-phosphoimidazolide** derivatives is essential for understanding their role in chemical biology and for designing novel nucleotide-based technologies. A multi-pronged analytical approach, combining the solution-state insights from high-resolution NMR with the precise solid-state data from X-ray crystallography, provides a complete and unambiguous characterization. The protocols and data presented in this guide offer a foundational framework for researchers to successfully analyze these reactive and significant molecules.

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